

Spectroscopic Profile of 2-Hydroxypentanal: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-Hydroxypentanal**. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic values and characteristic data based on its functional groups. It serves as a valuable resource for the identification and characterization of **2-hydroxypentanal** and related α -hydroxy aldehydes in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for **2- Hydroxypentanal**. These predictions are derived from established principles of spectroscopy and analysis of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for **2-Hydroxypentanal**



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~9.6	Doublet	1H	Aldehyde (CHO)
~4.0	Multiplet	1H	Methine (CH-OH)
~3.5	Singlet (broad)	1H	Hydroxyl (OH)
~1.6	Multiplet	2H	Methylene (CH ₂)
~1.4	Multiplet	2H	Methylene (CH ₂)
~0.9	Triplet	3H	Methyl (CH₃)

Table 2: Predicted ¹³C NMR Data for **2-Hydroxypentanal**

Chemical Shift (δ) ppm	Assignment
~205	Carbonyl (C=O)
~70	Methine (CH-OH)
~35	Methylene (CH ₂)
~25	Methylene (CH ₂)
~14	Methyl (CH₃)

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Frequencies for 2-Hydroxypentanal



Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration
3600-3200	Strong, Broad	O-H	Stretching
2960-2850	Strong	C-H (alkane)	Stretching
2750-2700	Medium, Sharp	C-H (aldehyde)	Stretching
1730-1715	Strong	C=O	Stretching

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation for 2-Hydroxypentanal

m/z	Interpretation
102	Molecular Ion [M]+
101	[M-H]+
84	[M-H ₂ O] ⁺
73	[M-CHO]+
57	[M-CH(OH)CHO] ⁺ (α-cleavage)
45	[CH(OH)CHO]+

Experimental Protocols

The following sections outline generalized experimental methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

A sample of **2-Hydroxypentanal** would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube.

 ¹H NMR Spectroscopy: The ¹H NMR spectrum would be acquired on a spectrometer operating at a frequency of 300-600 MHz. A sufficient number of scans would be collected to



achieve an adequate signal-to-noise ratio. Chemical shifts would be referenced to the residual solvent peak.

• ¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be acquired on the same instrument, typically operating at a frequency of 75-150 MHz. A proton-decoupled pulse sequence would be used to simplify the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

- Liquid Sample: A thin film of neat **2-Hydroxypentanal** would be placed between two salt plates (e.g., NaCl or KBr) for analysis.
- Solid/KBr Pellet: If the sample is a solid at room temperature, a small amount would be ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

A background spectrum of the empty sample holder or a pure KBr pellet would be recorded and subtracted from the sample spectrum.

Mass Spectrometry

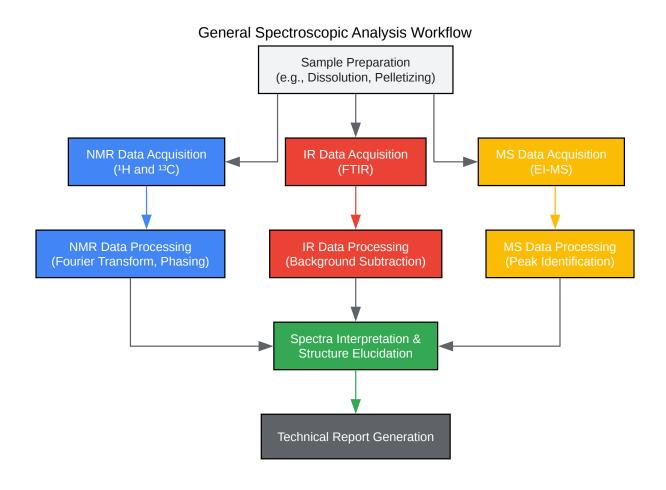
Mass spectral data would be acquired using a mass spectrometer, typically with electron ionization (EI).

- The sample would be introduced into the ion source, which is maintained under a high vacuum.
- The molecules would be bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting positively charged ions would be accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **2-Hydroxypentanal**.





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